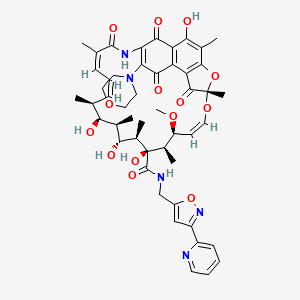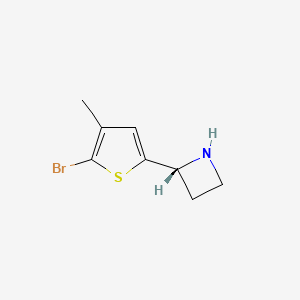![molecular formula C26H16BrNO3 B13148792 1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione CAS No. 923291-31-0](/img/structure/B13148792.png)
1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione is a complex organic compound that features a biphenyl group linked to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the biphenyl and anthracene-9,10-dione intermediates. One common synthetic route includes:
Formation of the Biphenyl Intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Biphenyl Group to Anthracene-9,10-dione: The biphenyl intermediate is then reacted with anthracene-9,10-dione under conditions that promote nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Bromination and Amination: The final steps involve bromination of the anthracene core, followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroxyanthracene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate and a polar aprotic solvent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photochemistry: Its ability to absorb and emit light at specific wavelengths is useful in the development of photochemical sensors and devices.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential lead compound for drug development, particularly in cancer research.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl-4-yloxy-anthracene-9,10-dione: Similar structure but lacks the amino and bromo substituents.
4-Bromo-1,1’-biphenyl-2-amine: Contains the biphenyl and amino groups but lacks the anthracene-9,10-dione core.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-1-amino-4-bromoanthracene-9,10-dione is unique due to the combination of its biphenyl, amino, and bromo substituents on the anthracene-9,10-dione core. This unique structure imparts specific electronic and photochemical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
923291-31-0 |
|---|---|
Molekularformel |
C26H16BrNO3 |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
1-amino-4-bromo-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16BrNO3/c27-20-14-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)24(28)23-22(20)25(29)18-8-4-5-9-19(18)26(23)30/h1-14H,28H2 |
InChI-Schlüssel |
ZNBLVRSEUJZVIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C4C(=C3N)C(=O)C5=CC=CC=C5C4=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)





